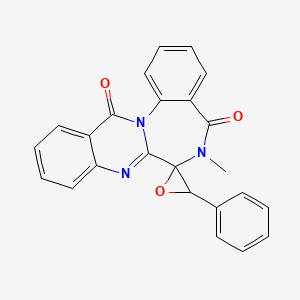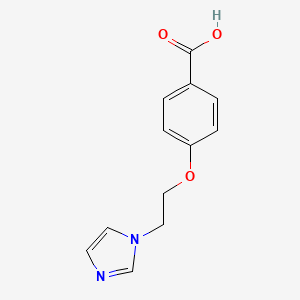![molecular formula C19H16ClN3O B1663060 N-(4-氯苯基)-2-[(吡啶-4-基甲基)氨基]苯甲酰胺 CAS No. 269390-69-4](/img/structure/B1663060.png)
N-(4-氯苯基)-2-[(吡啶-4-基甲基)氨基]苯甲酰胺
描述
科学研究应用
血管内皮生长因子酪氨酸激酶抑制剂 II 具有广泛的科学研究应用:
准备方法
血管内皮生长因子酪氨酸激酶抑制剂 II 的合成涉及多个步骤。一种常见的方法包括 4-氯苯胺与 4-吡啶甲醛缩合形成中间席夫碱,然后将其还原为相应的胺。 随后用 2-氯苯甲酰氯酰化该胺,得到最终产物 . 工业生产方法通常涉及类似的合成路线,但针对大规模生产进行了优化,包括使用自动化反应器和连续流动工艺,以确保高产率和纯度 .
化学反应分析
血管内皮生长因子酪氨酸激酶抑制剂 II 经历了各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,形成相应的 N-氧化物。
还原: 还原反应可以将硝基转化为胺。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及氯气等卤化剂 . 这些反应形成的主要产物取决于所使用的特定条件和试剂。
作用机制
血管内皮生长因子酪氨酸激酶抑制剂 II 通过与 VEGFR 酪氨酸激酶结构域的 ATP 结合位点结合发挥作用。 这种结合抑制受体的激酶活性,阻止参与血管生成的向下游信号蛋白的磷酸化 . VEGFR 信号通路被抑制导致血管形成减少,从而抑制肿瘤生长和转移 .
相似化合物的比较
血管内皮生长因子酪氨酸激酶抑制剂 II 与其他类似化合物如舒尼替尼、索拉非尼和阿昔替尼进行比较。 这些化合物也靶向 VEGFR,但它们的 选择性和效力不同 . 例如:
舒尼替尼: 一种多靶点受体酪氨酸激酶抑制剂,靶向 VEGFR、PDGFR 和 KIT.
索拉非尼: 抑制 VEGFR、PDGFR 和 RAF 激酶.
血管内皮生长因子酪氨酸激酶抑制剂 II 的独特之处在于其对 VEGFR 的高选择性及其抑制血管生成的能力,且对靶外效应的影响最小 .
属性
IUPAC Name |
N-(4-chlorophenyl)-2-(pyridin-4-ylmethylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c20-15-5-7-16(8-6-15)23-19(24)17-3-1-2-4-18(17)22-13-14-9-11-21-12-10-14/h1-12,22H,13H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPZCOONYBPZEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NCC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430900 | |
| Record name | N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269390-69-4 | |
| Record name | N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of VEGFR Tyrosine Kinase Inhibitor II?
A1: VEGFR Tyrosine Kinase Inhibitor II exerts its effects by inhibiting the VEGFR2/Akt/ERK1/2 signaling pathway. [] This pathway plays a crucial role in angiogenesis, the formation of new blood vessels, and is often dysregulated in diseases like cancer and psoriasis.
Q2: How does inhibiting the VEGFR2/Akt/ERK1/2 pathway impact angiogenesis and inflammation?
A2: Research suggests that inhibiting the VEGFR2/Akt/ERK1/2 pathway with VEGFR Tyrosine Kinase Inhibitor II can reduce cell viability, inhibit cell migration and tube formation in human umbilical vein endothelial cells (HUVECs). [] This inhibition also leads to a decrease in the production of pro-inflammatory cytokines such as IFN-γ, IL-1β, and IL-6. [] These effects collectively contribute to reduced angiogenesis and inflammation.
Q3: Has VEGFR Tyrosine Kinase Inhibitor II been studied in any disease models?
A3: Yes, VEGFR Tyrosine Kinase Inhibitor II has been investigated in a zebrafish model for vascular toxicity and vascular preservation. [] While the specific details of this study are not provided in the abstract, it highlights the use of this compound in a model organism to understand its effects on blood vessels.
Q4: Are there any known computational studies exploring the binding of VEGFR Tyrosine Kinase Inhibitor II to its target?
A4: Yes, computational studies employing a hybrid steered molecular dynamics (hSMD) method have been conducted to analyze the binding energy of VEGFR Tyrosine Kinase Inhibitor II to VEGFR1. [] This study validated the hSMD method and demonstrated its accuracy in predicting binding energies, which can be further utilized to explore the interactions of similar compounds.
Q5: Beyond VEGFR1, has VEGFR Tyrosine Kinase Inhibitor II been studied in the context of other proteins or pathways?
A5: Interestingly, VEGFR Tyrosine Kinase Inhibitor II has been indirectly studied in the context of aquaporin-5 (AQP5) and phosphatidylserine (PS6) interactions within cell membranes. [] While not directly targeting AQP5, this research highlights the broader applicability of computational methods like hSMD in studying ligand-protein interactions within a biologically relevant environment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


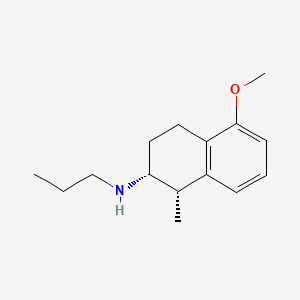
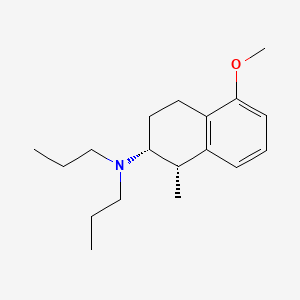
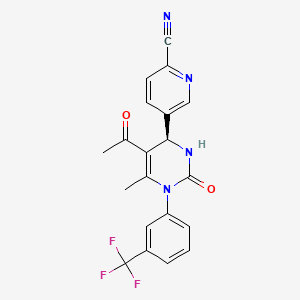
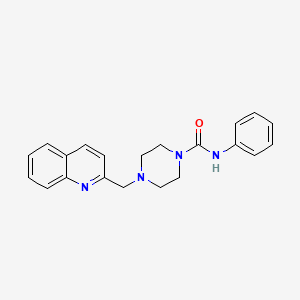

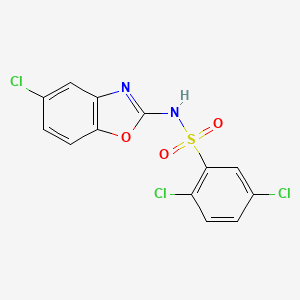
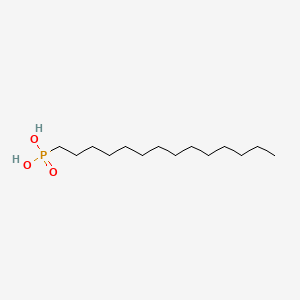


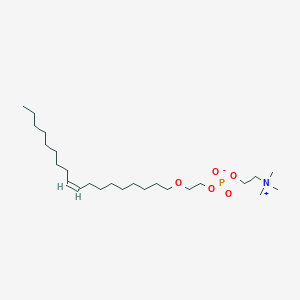
![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol](/img/structure/B1662996.png)
